2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate
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Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, a nitro group, and a triazolo-oxazin ring system, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with suitable precursors under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Cyclization: The triazolo-oxazin ring system can be modified through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, nucleophiles for substitution reactions, and catalysts for cyclization processes. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial agent against drug-resistant bacteria.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups and nitro group play a crucial role in its biological activity by interacting with enzymes and receptors, leading to the inhibition of key biological processes . The triazolo-oxazin ring system also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Investigated for their antimicrobial properties.
(S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether: Used in various synthetic applications.
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H13BF10N4O3 |
---|---|
Molecular Weight |
558.1 g/mol |
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-14-nitro-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate |
InChI |
InChI=1S/C20H13F6N4O3.BF4/c21-19(22,23)11-4-12(20(24,25)26)6-14(5-11)29-9-28-17(27-29)8-33-16-3-10-1-2-13(30(31)32)7-15(10)18(16)28;2-1(3,4)5/h1-2,4-7,9,16,18H,3,8H2;/q+1;-1 |
InChI Key |
GXVWWOAFDVCUMX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=C1C=CC(=C3)[N+](=O)[O-])[N+]4=CN(N=C4CO2)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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